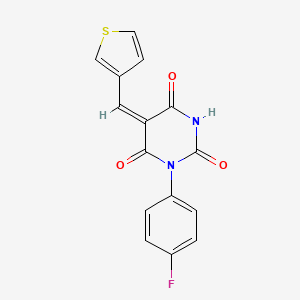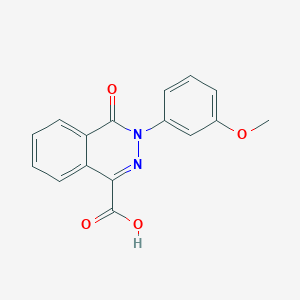
(5E)-1-(4-fluorophenyl)-5-(thien-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivative with applications in the synthesis of dyes and agrochemicals.
Uniqueness
(5E)-1-(4-Fluorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazine-2,4,6-trione is unique due to its combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H9FN2O3S |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(5E)-1-(4-fluorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9FN2O3S/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21)/b12-7+ |
Clave InChI |
FDYWTOBELSNMRB-KPKJPENVSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)F |
Solubilidad |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)


![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)
![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

